

# An In-depth Technical Guide to the Physicochemical Properties of 1-Phenylisobutylamine

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## Compound of Interest

Compound Name: *2-Methyl-1-phenylpropan-1-amine*

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## Introduction

1-Phenylisobutylamine, also known by its IUPAC name 1-phenylbutan-2-amine and synonyms such as  $\alpha$ -ethylphenethylamine (AEPEA) and Butanphenamine, is a stimulant compound belonging to the phenethylamine and amphetamine chemical classes.<sup>[1][2][3]</sup> Structurally, it is a higher homologue of amphetamine, distinguished by an ethyl group at the alpha position of the side chain, in place of amphetamine's methyl group.<sup>[1][3][4]</sup> This technical guide provides a comprehensive overview of the known physicochemical properties of 1-Phenylisobutylamine, details on its biological activity, and generalized experimental protocols for the determination of its key chemical characteristics.

It is important to note a nuance in its common name; "phenylisobutylamine" is considered a misnomer because the isobutylamine structure contains a branched chain. A more chemically accurate name following this nomenclature style would be "phenylsecbutylamine".<sup>[1][2][3]</sup>

## Physicochemical Properties

The fundamental physicochemical data for 1-Phenylisobutylamine are summarized in the tables below. While specific experimental values for properties like melting and boiling points

are not readily available in the literature for this specific compound, data for structurally related phenethylamines are provided for context where appropriate.

## Table 1: General Chemical Identifiers

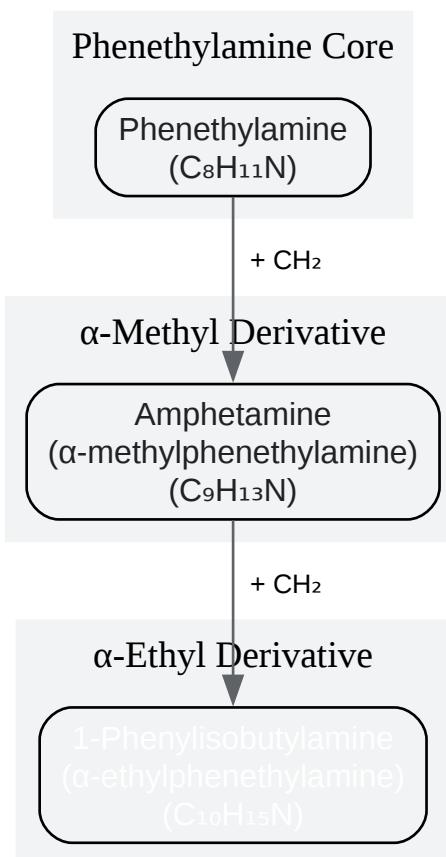
Property	Value	Reference
IUPAC Name	1-phenylbutan-2-amine	<a href="#">[1]</a> <a href="#">[3]</a>
Synonyms	$\alpha$ -ethylphenethylamine (AEPEA), Butanphenamine, B	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	53309-89-0	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Formula	$C_{10}H_{15}N$	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Molar Mass	$149.237\text{ g}\cdot\text{mol}^{-1}$	<a href="#">[1]</a> <a href="#">[3]</a>
Canonical SMILES	<chem>CCC(CC1=CC=CC=C1)N</chem>	<a href="#">[1]</a>
InChI Key	IOLQWLOHKZENDW- UHFFFAOYSA-N	<a href="#">[1]</a>

## Table 2: Known Physical and Chemical Properties

Property	Value	Notes
Physical State	Powder	Commercial formulations are typically available as a powder.
Solubility	DMF: 25 mg/mlDMSO: 20 mg/mlEthanol: 3 mg/mlPBS (pH 7.2): 10 mg/ml	Data from a commercial supplier. <sup>[6]</sup> As a primary amine, its solubility in aqueous solutions is expected to be pH-dependent.
pKa	Not experimentally determined.	As a primary amine, it is expected to be basic. For comparison, the pKa of the related compound phenethylamine is 9.83. <sup>[7]</sup>
Melting Point	Not experimentally determined.	For comparison, the melting point of the related compound 1-phenylethylamine is -65 °C. <sup>[8]</sup>
Boiling Point	Not experimentally determined.	For comparison, the boiling point of the related compound 1-phenylethylamine is 187 °C.

## Structural Relationships

1-Phenylisobutylamine's structure is closely related to other well-known psychoactive compounds, differing primarily in the alkyl substituent at the alpha-carbon. The following diagram illustrates its structural relationship to phenethylamine and amphetamine.



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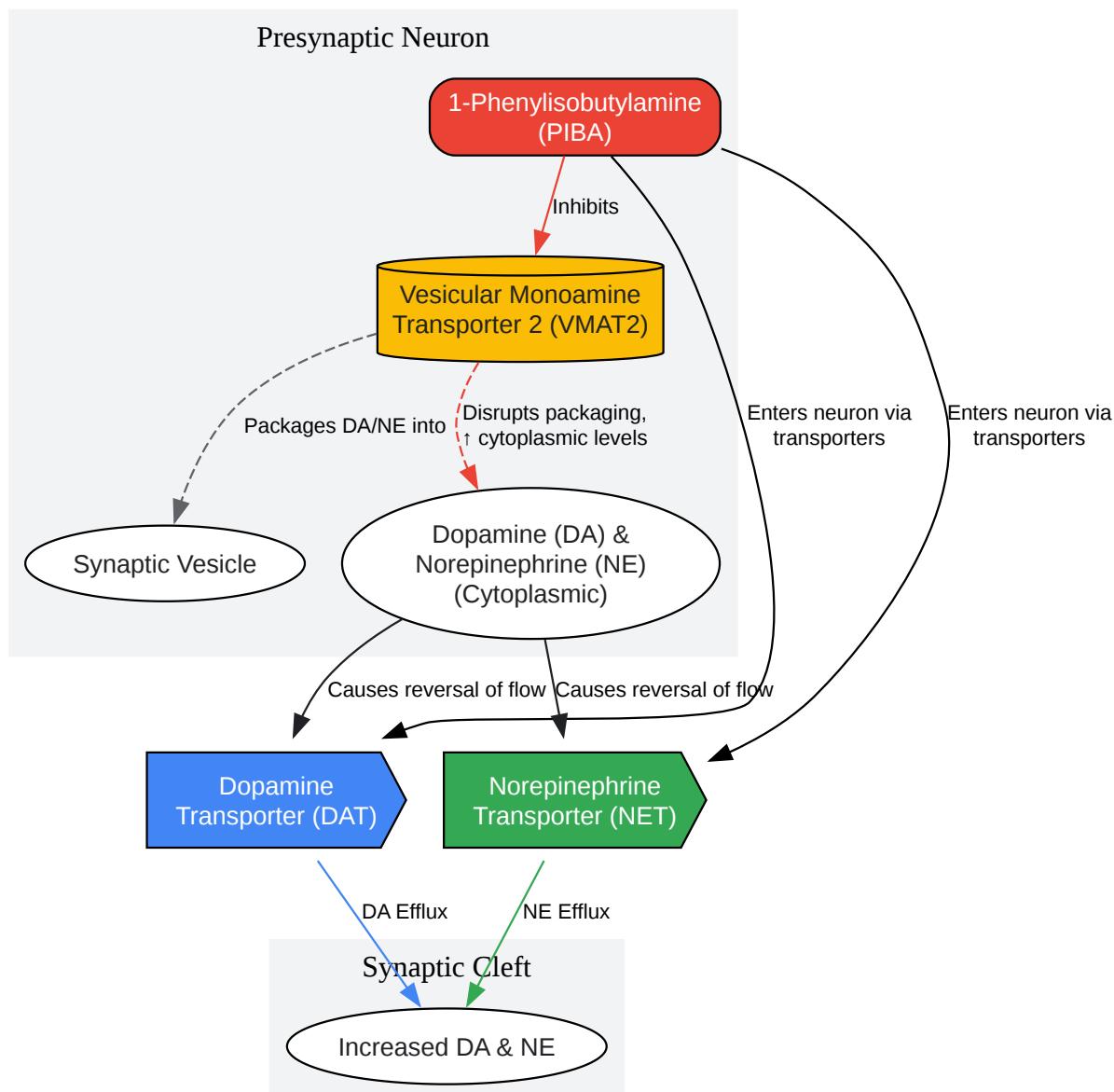
**Figure 1:** Structural hierarchy of 1-Phenylisobutylamine.

## Biological Activity and Mechanism of Action

1-Phenylisobutylamine is characterized as a norepinephrine-dopamine releasing agent (NDRA).<sup>[1][3][4]</sup> Its pharmacological effects stem from its ability to induce the release of these key neurotransmitters in the brain. Animal studies have shown that it produces stimulant-like effects.<sup>[1][3]</sup> Compared to dextroamphetamine, it demonstrates significantly lower potency and a greater selectivity for promoting the release of norepinephrine over dopamine.<sup>[1][3][4]</sup>

The mechanism of action for NDRA s like 1-Phenylisobutylamine involves interaction with monoamine transporters. These drugs typically enter the presynaptic neuron and interfere with the vesicular monoamine transporter 2 (VMAT2), disrupting the sequestration of dopamine and norepinephrine into synaptic vesicles.<sup>[7][9]</sup> This leads to an increase in the cytoplasmic concentration of these neurotransmitters, causing the reversal of their respective membrane

transporters—the dopamine transporter (DAT) and the norepinephrine transporter (NET)—which then efflux the neurotransmitters from the presynaptic terminal into the synaptic cleft.[7][10]



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**Figure 2:** Proposed signaling pathway for 1-Phenylisobutylamine.

## Experimental Protocols

Detailed experimental protocols for the determination of physicochemical properties for 1-Phenylisobutylamine are not specifically published. However, the following sections describe generalized, standard methodologies appropriate for a primary amine of this type.

### Determination of Melting Point

The melting point of a solid organic compound is a key indicator of purity. A sharp melting range typically signifies a pure substance, whereas a broad and depressed range suggests the presence of impurities.[11]

Methodology: Capillary Method using a Digital Apparatus (e.g., Mel-Temp)

- Sample Preparation: Ensure the 1-Phenylisobutylamine sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.[12][13]
- Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powdered sample to collect a small amount. The sample should be compacted to a height of 2-3 mm at the bottom of the tube. This can be achieved by tapping the tube on a hard surface or by dropping it through a long glass tube.[12][14]
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[14]
- Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/minute) to find a rough estimate of the melting range.[12]
- Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20 °C below the estimated melting point. Then, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
- Observation and Recording: Record the temperature at which the first drop of liquid appears ( $T_1$ ) and the temperature at which the entire sample becomes a clear liquid ( $T_2$ ). The melting range is reported as  $T_1 - T_2$ .[14]

## Determination of Solubility

Solubility testing helps to understand the behavior of the compound in various solvent systems, which is critical for formulation and in vitro assay development.

Methodology: General Solubility Test

- Solvent Selection: Prepare a set of test tubes, each containing 2 mL of a different solvent (e.g., water, 1 M HCl, 1 M NaOH, ethanol, DMSO, DMF).[15]
- Sample Addition: To each test tube, add a small, pre-weighed amount of 1-Phenylisobutylamine (e.g., 10 mg).
- Mixing: Vigorously agitate each tube (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).[6][8]
- Observation: Visually inspect each tube for dissolution. Classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble.
- pH Measurement (for aqueous solutions): For the tubes containing water, 1 M HCl, and 1 M NaOH, measure the pH using a calibrated pH meter or pH paper to correlate solubility with the ionization state of the amine.[15] As an amine, 1-Phenylisobutylamine is expected to be more soluble in acidic solutions due to the formation of a water-soluble ammonium salt.[8][16]

## Determination of pKa

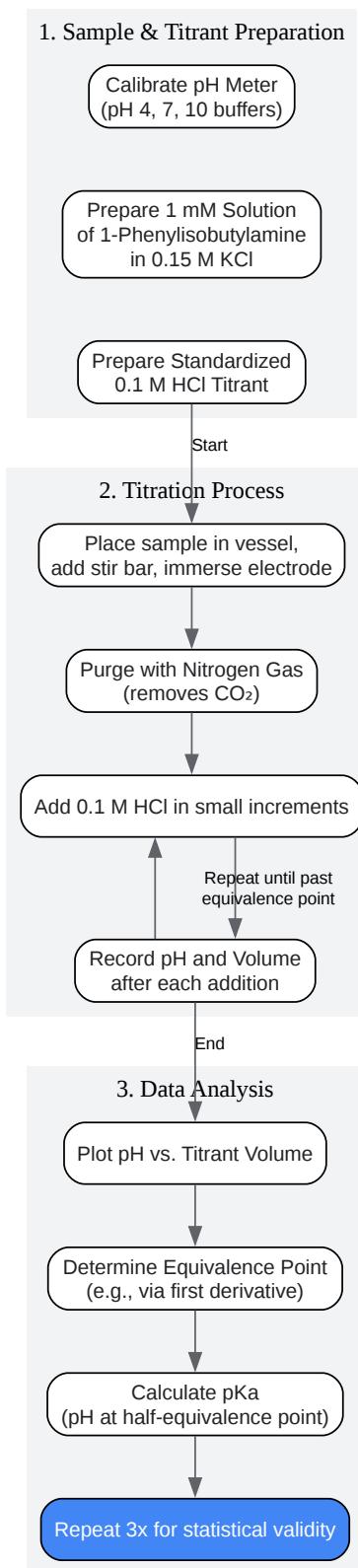
The pKa value quantifies the basicity of the amine functional group. Potentiometric titration is a highly accurate method for its determination.[17]

Methodology: Potentiometric Titration

- Apparatus: Use a calibrated potentiometer or pH meter with a combination pH electrode.[18][19]
- Sample Preparation: Accurately weigh a sample of 1-Phenylisobutylamine and dissolve it in a known volume of a suitable solvent, typically water or a water-methanol mixture to ensure

full dissolution.[2] The solution should be dilute (e.g., 1 mM).[18][19] To maintain constant ionic strength, a background electrolyte like 0.15 M KCl can be added.[18][19]

- **Titration Setup:** Place the solution in a jacketed beaker with a magnetic stirrer. Purge the solution with nitrogen gas to remove dissolved carbon dioxide.[18][19]
- **Titration:** Since the compound is a base, the titrant will be a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the pH value and the volume of titrant added.[18]
- **Data Analysis:** Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. Alternatively, calculate the first derivative of the curve ( $\Delta\text{pH}/\Delta V$ ) to precisely locate the equivalence point (the peak of the derivative curve). The pKa corresponds to the pH at the point where half of the volume of titrant needed to reach the equivalence point has been added.[17] The procedure should be repeated at least three times to ensure reproducibility.[18][19]

[Click to download full resolution via product page](#)**Figure 3:** Workflow for pKa determination by potentiometric titration.

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